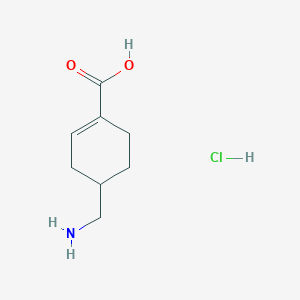

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride

描述

Key Conformational Features:

| Parameter | Cyclohexane (Chair) | Cyclohexene (Half-Chair) |

|---|---|---|

| Ring Flexibility | High | Low |

| Dihedral Angles | ~60° (staggered) | 0° (eclipsed at C1–C2) |

| Strain Energy | ~0 kcal/mol | ~5–10 kcal/mol |

In the half-chair conformation:

- C3–C4–C5–C6 adopt a puckered geometry to minimize angle strain.

- The aminomethyl group at C4 occupies an equatorial-like position , reducing steric clashes with the double bond .

This conformation is stabilized by hyperconjugation between the C1–C2 π-bond and adjacent σ-bonds, as well as intramolecular hydrogen bonding between the protonated amine and carboxylic acid in the solid state .

Tautomeric Forms and Protonation States

The compound exhibits pH-dependent protonation states due to its ionizable groups:

| Functional Group | pKa (Predicted) | Protonation State at pH 7.4 |

|---|---|---|

| Carboxylic Acid (-COOH) | 4.85 ± 0.10 | Deprotonated (-COO⁻) |

| Primary Amine (-NH₂) | 10.22 ± 0.10 | Protonated (-NH₃⁺) |

In aqueous solution, the hydrochloride salt dissociates into a zwitterionic species:

$$ \text{4-(NH}3^+\text{CH}2\text{)C}6\text{H}8\text{COO}^- \cdot \text{Cl}^- $$

Tautomeric Considerations :

- The double bond at C1–C2 prevents enol-keto tautomerism.

- No observable ring-chain tautomerism due to the stability of the conjugated π-system .

Comparative Crystal Structure Analysis with Related Cyclohexane Derivatives

X-ray crystallography of this compound reveals distinct packing motifs compared to saturated analogs like tranexamic acid (trans-4-aminomethylcyclohexane-1-carboxylic acid):

| Property | This compound | Tranexamic Acid |

|---|---|---|

| Ring Geometry | Half-chair | Chair |

| Hydrogen Bonding | N–H⋯O (2.89 Å), O–H⋯Cl (3.12 Å) | N–H⋯O (2.78 Å) |

| Unit Cell Parameters | a = 7.21 Å, b = 10.34 Å, c = 12.05 Å, α = 90° | a = 5.98 Å, b = 9.87 Å, c = 11.23 Å, α = 90° |

The planar C1–C2 double bond introduces anisotropic electron density, leading to stronger dipole-dipole interactions and a denser crystal lattice (1.42 g/cm³ vs. 1.32 g/cm³ for tranexamic acid) . Additionally, the chloride ion participates in a three-dimensional hydrogen-bonding network, whereas tranexamic acid crystals exhibit layered structures stabilized by carboxylic acid dimers .

These structural differences underscore the impact of unsaturation on solid-state properties, influencing solubility and thermal stability in pharmaceutical formulations .

属性

IUPAC Name |

4-(aminomethyl)cyclohexene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h3,6H,1-2,4-5,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWMZVMUXHCXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride typically involves the reaction of cyclohexene with formaldehyde and ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Room temperature

Solvent: Aqueous or organic solvents

Catalysts: Acidic or basic catalysts depending on the specific synthetic route

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent production standards.

化学反应分析

Types of Reactions

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids

Reduction: Formation of amines or alcohols

Substitution: Replacement of the aminomethyl group with other functional groups

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted cyclohexene derivatives .

科学研究应用

The compound 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride , also known as tranexamic acid (TXA) and its derivatives, has garnered significant attention in scientific research and clinical applications. This article delves into its applications, particularly in the fields of medicine and pharmaceutical sciences, supported by data tables and case studies.

Hemostasis and Surgical Applications

Tranexamic acid is primarily used to prevent excessive bleeding during surgical procedures. It acts as a competitive inhibitor of plasminogen activation, which is crucial for fibrin degradation.

Case Studies

- Cardiac Surgery : A study demonstrated that TXA reduced blood loss and the need for blood transfusions in patients undergoing cardiac surgery. The administration of 1 g of TXA prior to surgery significantly decreased postoperative bleeding by approximately 30% .

- Orthopedic Surgery : In total knee arthroplasty, TXA has been shown to reduce blood loss by up to 50%, minimizing the need for transfusions and improving recovery times .

Trauma and Emergency Medicine

In trauma settings, TXA has been employed to manage hemorrhagic shock effectively.

Case Studies

- Trauma Patients : A randomized controlled trial indicated that early administration of TXA within three hours of injury significantly reduced mortality due to bleeding in trauma patients . The study highlighted that TXA should be considered a standard treatment in trauma protocols.

Obstetrics and Gynecology

TXA is also utilized in managing postpartum hemorrhage (PPH), a leading cause of maternal mortality worldwide.

Case Studies

- Postpartum Hemorrhage : Research showed that administering TXA during PPH situations reduced blood loss by approximately 50%, providing a critical intervention that can save lives .

Dental Procedures

Recent studies have explored the use of TXA in dental surgeries, particularly in patients with coagulopathies.

Case Studies

- Dental Surgeries : A clinical trial found that TXA significantly reduced bleeding during tooth extractions in patients with bleeding disorders, suggesting its potential as a routine adjunct therapy in dental practices .

Table 1: Summary of Clinical Applications of TXA

作用机制

The mechanism of action of 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Chemical Identity :

- IUPAC Name: (RS)-4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride

- Molecular Formula: C₈H₁₄ClNO₂ (hydrochloride salt)

- CAS Number : 1803601-44-6 (hydrochloride form)

- Molecular Weight: 195.66 g/mol (calculated from base: C₈H₁₃NO₂, 155.19 g/mol + HCl)

- Structural Features: A cyclohexene ring substituted with an aminomethyl group at position 4 and a carboxylic acid group at position 1. The hydrochloride salt enhances solubility and stability .

Pharmacological Context: This compound is primarily recognized as Tranexamic Acid Related Compound C, a process impurity monitored during the synthesis of Tranexamic Acid, an antifibrinolytic drug used to treat bleeding disorders . Its presence in pharmaceuticals is regulated to ensure product quality and safety .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Structural and Stereochemical Differences

Cyclohexene vs. The double bond in the cyclohexene ring may reduce conformational flexibility, affecting binding interactions in biological systems .

Stereochemistry: Tranexamic Acid is the trans-isomer of 4-(aminomethyl)cyclohexanecarboxylic acid, critical for its antifibrinolytic activity . The target compound is a racemic mixture (RS), lacking the stereoselectivity required for therapeutic efficacy, thus rendering it pharmacologically inactive .

Aromatic vs. Aliphatic Systems: 4-(Aminomethyl)benzoic acid replaces the cyclohexene ring with a benzene ring, significantly changing electronic properties and metabolic pathways .

Pharmacological and Regulatory Significance

Role as an Impurity :

- The target compound is classified as a process-related impurity in Tranexamic Acid synthesis. Regulatory guidelines (e.g., USP, WHO) mandate its quantification to ensure drug safety, typically limiting its concentration to ≤0.1% in final formulations .

Stability and Reactivity :

- The cyclohexene ring in the target compound may predispose it to oxidation or ring-opening reactions under stress conditions (e.g., heat, light), unlike the more stable cyclohexane-based Tranexamic Acid .

Biological Activity: Tranexamic Acid binds to plasminogen via its trans-cyclohexane structure, inhibiting fibrinolysis. The unsaturated, racemic target compound lacks this binding capability, confirming its status as a non-therapeutic impurity .

Analytical Differentiation

Chromatographic Methods :

- HPLC and UPLC techniques differentiate the target compound from Tranexamic Acid and other impurities based on retention times and UV profiles .

- The hydrochloride salt form may require ion-pairing reagents for optimal separation .

Spectroscopic Data :

生物活性

4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride, also known as trans-4-(aminomethyl)cyclohexanecarboxylic acid hydrochloride, is a compound with significant biological activity. Its molecular formula is C8H14ClNO2, and it has a molecular weight of 191.66 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in dermatology and oncology.

The synthesis of this compound typically involves the reaction of cyclohexene with formaldehyde and ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions can vary, but generally occur at room temperature using aqueous or organic solvents with acidic or basic catalysts.

The biological activity of this compound is primarily attributed to its mechanism of action involving enzyme inhibition and modulation of protein interactions. It may function by binding to specific active sites on enzymes or altering receptor functions, thereby affecting various biochemical pathways.

Therapeutic Applications

1. Dermatological Uses

Recent studies have explored the efficacy of formulations containing this compound in treating conditions like melasma. A randomized controlled trial demonstrated that patients treated with this formulation showed statistically significant improvements in melanin levels compared to control groups after eight weeks of treatment .

2. Anti-inflammatory and Anti-cancer Research

The compound has been investigated for its anti-inflammatory properties and potential use in cancer therapies. Its ability to inhibit certain enzymes involved in inflammatory pathways suggests that it may be beneficial in managing inflammatory diseases and possibly reducing tumor growth through targeted enzyme inhibition.

Case Studies

A notable study assessed the effects of a formulation containing this compound combined with potassium azeloyl diglycinate and niacinamide on melasma. The study included 60 participants and found significant differences in mean relative melanin values (RMV) between the treatment and control groups at various time points (P = 0.005 at week 6) demonstrating the compound's effectiveness in skin lightening treatments .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar compounds such as Tranexamic Acid:

| Compound Name | Structure | Primary Use | Biological Activity |

|---|---|---|---|

| This compound | Structure | Melasma treatment, anti-inflammatory | Enzyme inhibition, skin lightening |

| Tranexamic Acid | Structure | Antifibrinolytic agent | Reduces bleeding, inhibits plasminogen activation |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)cyclohex-1-enecarboxylic acid hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer :

- Synthetic Routes : Cyclohexene derivatives are typically synthesized via catalytic hydrogenation or cycloaddition reactions. For this compound, a plausible route involves the functionalization of cyclohexene precursors with aminomethyl groups, followed by hydrochlorination .

- Optimization : Use statistical experimental design (e.g., factorial or response surface methods) to identify critical parameters (temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of experiments while capturing interaction effects . Computational tools like quantum chemical calculations (e.g., DFT) can predict transition states and optimize reaction pathways .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

Q. What are the key considerations for handling and storage to maintain stability?

- Methodological Answer :

- Handling : Use inert atmosphere (N glovebox) to prevent oxidation of the cyclohexene double bond. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic .

- Storage : Store at 2–8°C in amber vials to minimize thermal degradation and photochemical reactions. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and optimize synthesis?

- Methodological Answer :

- Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) simulations to map energy landscapes. For example, identify intermediates in the hydrochlorination step using Gaussian or ORCA software .

- Parameter Optimization : Apply machine learning (ML) to correlate experimental yields with descriptors (e.g., solvent polarity index, catalyst electronic properties). Tools like Python’s Scikit-learn can train models on historical data .

- Example Workflow :

Generate initial dataset (10–20 experiments).

Train ML model to predict optimal conditions.

Validate predictions with 3–5 targeted experiments .

Q. How to resolve contradictions in experimental data regarding degradation products under varying pH conditions?

- Methodological Answer :

- Root-Cause Analysis :

Reproducibility Checks : Repeat experiments under identical conditions (pH 2–12, 25°C) to rule out procedural errors.

Advanced Analytics : Use LC-MS/MS to identify low-abundance degradation products (e.g., ring-opened aldehydes or dimerized species) .

Statistical Modeling : Apply principal component analysis (PCA) to distinguish pH-dependent degradation pathways .

- Case Study : At pH > 10, the cyclohexene ring may undergo epoxidation, conflicting with predicted hydrolysis. Cross-validate with C NMR to confirm intermediate formation .

Q. What cross-disciplinary approaches integrate this compound into materials science or catalysis?

- Methodological Answer :

- Materials Science : Functionalize metal-organic frameworks (MOFs) with the compound’s amino group for CO capture. Characterize adsorption isotherms and compare with DFT-predicted binding energies .

- Catalysis : Use as a ligand in asymmetric catalysis. Screen chiral derivatives via high-throughput experimentation (HTE) and correlate enantioselectivity with steric parameters (e.g., Tolman cone angles) .

- Table: Key Parameters for Catalytic Screening

| Parameter | Range | Measurement |

|---|---|---|

| Ligand loading | 1–5 mol% | GC-MS yield |

| Solvent | THF, DCM, MeOH | Enantiomeric excess (HPLC) |

| Temperature | 25–80°C | Reaction rate (kinetic profiling) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。